molecular formula C7H6N2Se B15078604 4-Methyl-2,1,3-benzoselenadiazole CAS No. 2160-06-7

4-Methyl-2,1,3-benzoselenadiazole

Cat. No.: B15078604
CAS No.: 2160-06-7
M. Wt: 197.11 g/mol
InChI Key: YOXMMLSDUKFQHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,1,3-benzoselenadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with selenous acid. This reaction proceeds through a cyclocondensation mechanism, forming the benzoselenadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed C-H bond arylation has also been explored for the synthesis of benzoselenadiazole derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2,1,3-benzoselenadiazole has several scientific research applications:

Properties

CAS No.

2160-06-7

Molecular Formula

C7H6N2Se

Molecular Weight

197.11 g/mol

IUPAC Name

4-methyl-2,1,3-benzoselenadiazole

InChI

InChI=1S/C7H6N2Se/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3

InChI Key

YOXMMLSDUKFQHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=N[Se]N=C12

Origin of Product

United States

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